molecular formula C21H17FN4O B15405120 N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide CAS No. 920314-94-9

N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide

Cat. No.: B15405120
CAS No.: 920314-94-9
M. Wt: 360.4 g/mol
InChI Key: MMZKBPVAHRCJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C21H17FN4O and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

920314-94-9

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(6-fluoroindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C21H17FN4O/c22-17-10-9-16-12-24-26(20(16)11-17)13-14-5-7-15(8-6-14)21(27)25-19-4-2-1-3-18(19)23/h1-12H,13,23H2,(H,25,27)

InChI Key

MMZKBPVAHRCJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=CC(=C4)F)C=N3

Origin of Product

United States

Biological Activity

N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

1. Synthesis and Structure

The compound is synthesized through a multi-step chemical reaction involving the coupling of 2-aminophenyl derivatives with 6-fluoro-1H-indazole moieties. The structural formula can be represented as follows:

C17H16FN3O\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{3}\text{O}

This structure includes a fluorinated indazole ring, which is crucial for its biological activity.

Research indicates that the compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in tumor growth and proliferation. Notably, it has shown potential as a histone deacetylase (HDAC) inhibitor, which plays a significant role in regulating gene expression related to cancer progression.

MechanismDescription
HDAC InhibitionInhibits class I HDACs (IC50 values: HDAC1 - 95.2 nM)
Antiproliferative EffectsInduces G2/M phase arrest and apoptosis in cancer cells
Enzyme TargetingSelectivity towards specific kinases involved in tumor growth

3. Biological Activity and Efficacy

The efficacy of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated significant antiproliferative activity.

Table 2: Antiproliferative Activity against Cancer Cell Lines

Cell LineIC50 (μM)Reference
K5622.66
HepG21.73
A278027.3

These results indicate that the compound is particularly effective against HepG2 cells, showing a higher potency compared to standard treatments like suberoylanilide hydroxamic acid (SAHA).

4. Case Studies and Clinical Relevance

Recent studies have highlighted the compound's potential in clinical settings. For instance, compounds with similar structures have been tested in clinical trials for their effectiveness in treating solid tumors, showcasing promising results regarding tolerability and efficacy.

Case Study Insights

  • A study involving compounds with indazole scaffolds demonstrated significant antitumor activity in patients with BRAFV600-mutant melanoma, suggesting that this compound could similarly benefit from further exploration in clinical trials .

5. Future Directions

The ongoing research aims to optimize the chemical structure to enhance potency and reduce toxicity. Structure-activity relationship (SAR) studies are critical for identifying modifications that can improve the selectivity and efficacy of this compound against various tumor types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.